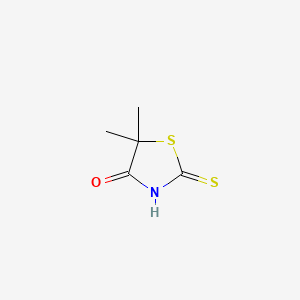
4-Thiazolidinone, 5,5-dimethyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and significant pharmacological properties. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- typically involves the reaction of mercaptoacetic acid with various azomethines in the presence of a catalyst. One common method involves the use of silica chloride as a heterogeneous catalyst to accelerate the intramolecular cyclocondensation in a solvent-free environment . Another approach includes the refluxing of dialkyl substituted bromoacetic acid or bromoacetyl chloride with thiourea in the presence of sodium acetate in ethanol .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- often employs green chemistry techniques to enhance yield, purity, and selectivity. Methods such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions often result in halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and receptors involved in various biological processes. For instance, it can bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression related to glucose and lipid metabolism . Additionally, it may interfere with microbial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is unique due to its specific structural features and diverse biological activities. Similar compounds include:
Thiazoles: Known for their antimicrobial and anti-inflammatory properties.
Thiazolidines: Exhibit neuroprotective and antioxidant activities.
Thiohydantoins: Used in the synthesis of various pharmaceuticals and agrochemicals.
Compared to these compounds, 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- offers a broader spectrum of biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41434-28-0 |
|---|---|
Molekularformel |
C5H7NOS2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H7NOS2/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) |
InChI-Schlüssel |
QAZFSCRQNWGQDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=S)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)



![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

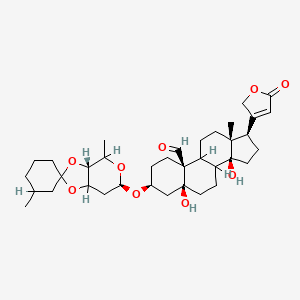
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)

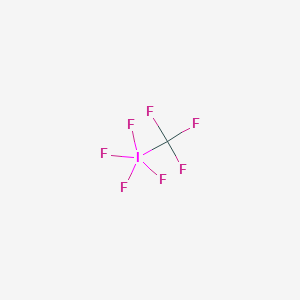
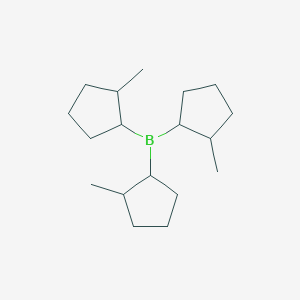
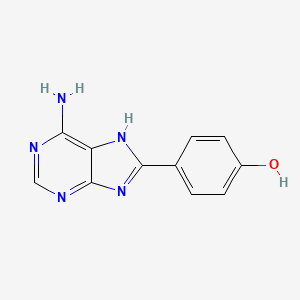
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
